molecular formula C24H25Br2NO2 B12033961 Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate CAS No. 355419-74-8

Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

Cat. No.: B12033961
CAS No.: 355419-74-8
M. Wt: 519.3 g/mol
InChI Key: YKRCCHIAEBBJSG-UHFFFAOYSA-N
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Description

Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is a synthetic organic compound with the molecular formula C24H25Br2NO2 and a molecular weight of 519.28 g/mol . This compound is part of a class of quinoline derivatives, which are known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by esterification with octanol. The reaction conditions often require the use of brominating agents like N-bromosuccinimide (NBS) and catalysts to facilitate the esterification process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation or reduction under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms, while oxidation and reduction can modify the quinoline ring structure .

Scientific Research Applications

Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the bromine atoms may facilitate binding to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological activity. The dual bromination may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

CAS No.

355419-74-8

Molecular Formula

C24H25Br2NO2

Molecular Weight

519.3 g/mol

IUPAC Name

octyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H25Br2NO2/c1-2-3-4-5-6-7-14-29-24(28)21-16-23(17-8-10-18(25)11-9-17)27-22-13-12-19(26)15-20(21)22/h8-13,15-16H,2-7,14H2,1H3

InChI Key

YKRCCHIAEBBJSG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)Br

Origin of Product

United States

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